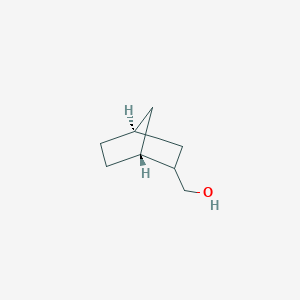

2-Norbornanemethanol,mixture of endo and exo

Description

2-Norbornanemethanol (C₈H₁₄O, molecular weight: 126.20) is a bicyclic alcohol derived from norbornane, consisting of a mixture of endo and exo stereoisomers. The endo isomer features the hydroxyl group oriented toward the bridgehead, while the exo isomer has it directed away. Commercial samples typically contain a 60:40 to 80:20 endo:exo ratio, as confirmed by ¹H NMR . This compound is a colorless to yellow liquid (>95% purity) used in polymer synthesis, catalysis (e.g., with Grubbs catalyst), and as a precursor for functional materials .

Properties

IUPAC Name |

[(1R,4S)-2-bicyclo[2.2.1]heptanyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c9-5-8-4-6-1-2-7(8)3-6/h6-9H,1-5H2/t6-,7+,8?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHKUVOYICRGGR-KJFJCRTCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1CC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Norbornanemethanol,mixture of endo and exo typically involves the reduction of the corresponding ketone, (1R,4S)-Bicyclo[2.2.1]heptan-2-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether to ensure the stability of the reagents and the product.

Industrial Production Methods: On an industrial scale, the production of 2-Norbornanemethanol,mixture of endo and exo may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Types of Reactions:

Oxidation: 2-Norbornanemethanol,mixture of endo and exo can undergo oxidation reactions to form the corresponding ketone, (1R,4S)-Bicyclo[2.2.1]heptan-2-one. Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form various derivatives, depending on the reagents and conditions used.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.

Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products:

Oxidation: (1R,4S)-Bicyclo[2.2.1]heptan-2-one.

Reduction: Various reduced derivatives depending on the specific conditions.

Substitution: Halogenated derivatives such as (1R,4S)-Bicyclo[2.2.1]heptan-2-yl chloride or bromide.

Scientific Research Applications

2-Norbornanemethanol,mixture of endo and exo has found applications in various fields of scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate for investigating metabolic pathways.

Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Norbornanemethanol,mixture of endo and exo involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the rigid bicyclic structure can affect the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

5-Norbornene-2-Carboxylic Acid and Esters

- Structure : Contains a carboxylic acid/ester group instead of a hydroxyl group.

- Isomer Ratios : Commercial samples often exhibit a predominant endo isomer (e.g., 80:20 endo:exo after purification via column chromatography) .

- Applications: Used in polar polynorbornenes for high dielectric relaxation strength, critical in electronic materials .

- Reactivity : Esterification reactions show faster kinetics for the endo isomer due to steric accessibility .

5-Norbornene-2,3-Dicarboxylic Anhydride

- Isomer Ratios : Thermodynamic equilibrium favors the exo isomer (57:43 exo:endo) under reflux conditions .

- Key Difference: The anhydride’s equilibrium ratio contrasts with 2-norbornanemethanol’s kinetically controlled mixtures, highlighting substituent effects on isomer stability .

- Applications : Intermediate in Diels-Alder reactions; exo isomer can be enriched via re-equilibration .

2-Norbornene-5-Methanol (Nb-OH)

- Reactivity: Compared to 2-norbornanemethanol, Nb-OH reacts faster in bioorthogonal conjugations (e.g., inverse electron-demand Diels-Alder reactions) due to electronic effects of substituent positioning .

- Isomer Influence : The endo isomer dominates in reactivity under acidic conditions, while the exo isomer remains inert in certain reactions .

5-Norbornene-2-Carbonitrile Derivatives

- Synthesis : Derived from Diels-Alder reactions, yielding a 40:60 exo:endo ratio.

- Polymer Applications : Used in block copolymer synthesis; the endo isomer’s steric profile influences polymerization kinetics .

Key Comparative Data

Biological Activity

2-Norbornanemethanol, a compound consisting of a mixture of endo and exo isomers, has garnered attention in various fields due to its unique chemical structure and potential biological activities. This compound is primarily utilized in organic synthesis and polymer chemistry, but its biological implications are increasingly being explored. This article reviews the biological activity of 2-norbornanemethanol, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

2-Norbornanemethanol has the molecular formula and a molecular weight of 124.18 g/mol. It exists as a mixture of two stereoisomers: endo and exo forms. The boiling point is approximately 97 °C, with a density of 1.027 g/ml at 25 °C .

Pharmacological Properties

Research indicates that 2-norbornanemethanol exhibits several biological activities, which can be categorized as follows:

- Antimicrobial Activity : Studies have shown that compounds derived from norbornene structures possess antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or inhibition of metabolic pathways .

- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory responses. This may be relevant in conditions such as arthritis or other inflammatory diseases .

- Neuroprotective Properties : Preliminary studies suggest that certain norbornene derivatives may offer neuroprotective effects, potentially useful in neurodegenerative diseases .

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various derivatives of 5-norbornene-2-methanol and evaluated their biological activities. The results indicated that modifications to the norbornene structure could enhance antimicrobial activity against specific pathogens .

- Polymerization Studies : Research involving the copolymerization of 5-norbornene-2-methanol with ethylene showed promising results in creating materials with enhanced mechanical properties, which could be beneficial in biomedical applications such as drug delivery systems .

Synthesis Methods

The synthesis of 2-norbornanemethanol typically involves Diels-Alder reactions or hydrolysis processes. Key methods include:

- Diels-Alder Cycloaddition : This reaction forms the norbornene structure through the cycloaddition of diene and dienophile components.

- Isomerization Reactions : The endo/exo ratio can be influenced by reaction conditions such as temperature and solvent choice during synthesis .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 124.18 g/mol |

| Boiling Point | 97 °C |

| Density | 1.027 g/ml (25 °C) |

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against various pathogens |

| Anti-inflammatory | Modulates inflammatory responses |

| Neuroprotective | Potential benefits in neurodegenerative diseases |

Q & A

Basic Research Questions

Q. What methods are recommended for synthesizing and purifying 2-norbornanemethanol as a mixture of endo and exo isomers?

- Methodological Answer : Synthesis typically involves Diels-Alder reactions using cyclopentadiene and maleic anhydride derivatives, followed by esterification or reduction steps. For purification, column chromatography over silica gel is effective, with the endo/exo ratio determined via ¹H NMR integration of olefinic protons (e.g., 80% endo and 20% exo achieved in polymer synthesis) . Thermodynamic equilibration at elevated temperatures (e.g., 190–206°C) can adjust isomer ratios, favoring the exo isomer over time due to reduced steric strain .

Q. Which analytical techniques reliably distinguish endo and exo isomers of 2-norbornanemethanol?

- Methodological Answer : ¹H NMR is critical for differentiation. The exo isomer exhibits distinct chemical shifts for protons near the norbornene bridgehead due to steric environments. For example, exo-5-norbornene-2-methanol acetate shows unique splitting patterns in olefinic regions compared to endo isomers . Mass spectrometry (MS) and elemental analysis further confirm molecular structures, while gas chromatography (GC) can resolve isomers if derivatized (e.g., acetylation) .

Q. How does the endo/exo ratio influence physical properties such as solubility and thermal stability?

- Methodological Answer : The exo isomer generally has higher thermal stability due to minimized steric interactions, as seen in Diels-Alder adducts where exo products dominate under thermodynamic control . Solubility differences arise from polarity variations; endo isomers may exhibit higher polarity due to intramolecular hydrogen bonding, as inferred from analogous norbornene-carboxylic acid systems .

Advanced Research Questions

Q. How can kinetic versus thermodynamic control be experimentally analyzed in the formation of endo/exo mixtures?

- Methodological Answer : Conduct time-dependent studies under varying temperatures. For example, at 206°C, equilibration of maleic anhydride adducts reaches a 57:43 exo/endo ratio within 5 minutes, compared to kinetically controlled endo dominance at lower temperatures . Rate constants (k) for isomerization can be derived from Arrhenius plots, with activation energies calculated using DSC or kinetic NMR .

Q. What stereochemical factors govern reaction mechanisms in 2-norbornanemethanol-derived systems?

- Methodological Answer : The norbornyl system’s rigidity favors exo transition states due to steric hindrance on the endo face. For instance, solvolysis of exo-2-norbornyl derivatives proceeds via nonclassical carbocation intermediates, yielding racemic exo products exclusively, while endo isomers react 350× slower . Steric maps and computational modeling (e.g., DFT) can predict substituent effects on transition states .

Q. How can computational models predict electronic and steric effects on endo/exo isomer stability?

- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (FMOs) to evaluate electron-withdrawing/donating effects on transition states. For example, electron-deficient dienophiles stabilize endo transition states via secondary orbital interactions, while steric bulk favors exo configurations . Molecular dynamics simulations can model solvent effects on isomer equilibria .

Q. What challenges arise when using endo/exo mixtures in catalytic applications (e.g., polymer synthesis)?

- Methodological Answer : Isomer mixtures complicate regioselectivity in ring-opening metathesis polymerization (ROMP). For instance, Grubbs’ catalysts may exhibit divergent reactivity toward endo vs. exo norbornene monomers, requiring precise isomer ratios (e.g., 80:20 endo/exo) to achieve desired dielectric properties in polynorbornenes . Kinetic studies using pseudo-first-order conditions (e.g., excess Tz-NHS for bioorthogonal tagging) can quantify isomer-specific reactivity .

Q. How to resolve contradictory data on reaction rates or stereochemical outcomes in norbornyl systems?

- Methodological Answer : Cross-validate experimental protocols using control reactions. For example, compare solvolysis rates of pure endo and exo isomers under identical conditions to isolate steric vs. electronic contributions . Conflicting kinetic data may arise from impurities; employ rigorous purification (e.g., HPLC, recrystallization) and replicate studies with isotopically labeled analogs (e.g., deuterated norbornenes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.